环戊亚撑异烟肼

描述

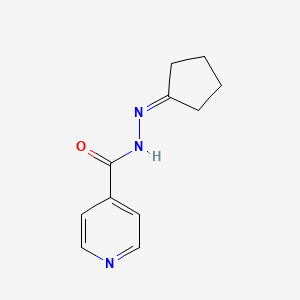

N-cyclopentylideneisonicotinohydrazide, commonly known as CPIH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPIH belongs to the class of hydrazide derivatives and is synthesized through a simple and efficient method.

科学研究应用

Organocatalysis:

Isonicotinic acid hydrazide serves as an organocatalyst in the one-pot four-component condensation reaction. It plays a crucial role in synthesizing pyranopyrazoles-based heterocyclic compounds . These compounds have applications in drug discovery, material science, and organic synthesis .

Coordination Chemistry:

As an organic ligand , this compound is employed in the preparation of copper(I) halide coordination polymers . For instance, it can form a coordination polymer such as [CuBr(IN)]n through a hydrothermal method. These coordination polymers exhibit interesting properties and may find use in catalysis or materials science .

Antimalarial Research:

Isonicotinic acid hydrazide serves as a starting material for the synthesis of cation-dimers with potent antimalarial activity . Researchers explore its derivatives to develop novel antimalarial drugs. Understanding its structure-activity relationship is crucial for drug design .

Physicochemical Property Prediction:

The descriptors for nicotinic acid and isonicotinic acid can be used in known equations for partitioning solutes between water and organic solvents. Researchers predict partition coefficients and solubility in various organic solvents using these descriptors. Additionally, they can estimate other physicochemical properties based on the molecular structure .

Analytical Chemistry:

Isonicotinic acid hydrazide can be employed as a reagent in analytical methods. Its unique properties may allow it to participate in colorimetric assays, complexation reactions, or other chemical tests .

Biological Studies:

While not as extensively explored, researchers investigate the biological effects of isonicotinic acid hydrazide and its derivatives. These studies may include cytotoxicity assessments, enzyme inhibition assays, or other bioactivity evaluations .

作用机制

Target of Action

Isonicotinic acid, cyclopentylidenehydrazide, also known as isoniazid, primarily targets organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . It is also known to inhibit mycolic acid biosynthesis .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . It is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Biochemical Pathways

Isoniazid is involved in inhibiting the biosynthesis of mycolic acid , an essential cell wall component of M. tuberculosis . It also forms NAD adducts in their active form, partly perturbing the redox cofactor metabolism . NAD depletion has been observed in Mycobacterium tuberculosis (Mtb) during isoniazid treatment .

Pharmacokinetics

Isoniazid is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins . It selectively induces the expression of CYP2E1 . It is also known to reversibly inhibit CYP2C19 and CYP3A4 activities, and mechanistically inactivate CYP1A2, CYP2A6, CYP2C19, and CYP3A4 at clinically relevant concentrations .

Result of Action

The cells only at the initial stage of growth are most susceptible to the drugs resulting in the loss of acid-fastness and intact cellular morphology in the majority of cells . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Action Environment

The action of isoniazid can be influenced by environmental factors such as the presence of other drugs and the physiological state of the bacteria. For instance, it has been observed that isoniazid is more effective against rapidly growing mycobacteria . Furthermore, the efficacy of isoniazid can be affected by the presence of other drugs, as it is often used in combination with other antimycobacterial agents for the treatment of active or latent tuberculosis .

属性

IUPAC Name |

N-(cyclopentylideneamino)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c15-11(9-5-7-12-8-6-9)14-13-10-3-1-2-4-10/h5-8H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWRZAGLLHCXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)C2=CC=NC=C2)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196094 | |

| Record name | Isonicotinic acid, cyclopentylidenehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isonicotinic acid, cyclopentylidenehydrazide | |

CAS RN |

4427-18-3 | |

| Record name | 4-Pyridinecarboxylic acid, 2-cyclopentylidenehydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinic acid, cyclopentylidenehydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinic acid, cyclopentylidenehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4774445.png)

![4,8-dimethyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B4774450.png)

![5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4774458.png)

![N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4774463.png)

![3-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4774465.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylphenyl)urea](/img/structure/B4774480.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4774485.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4774493.png)

![2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4774494.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4774500.png)

![3-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-4-methoxybenzaldehyde](/img/structure/B4774529.png)